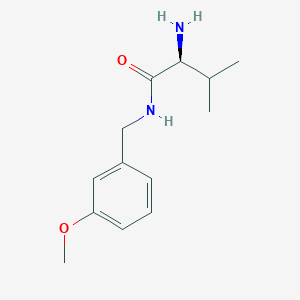

(S)-2-Amino-N-(3-methoxy-benzyl)-3-methyl-butyramide

Description

“(S)-2-Amino-N-(3-methoxy-benzyl)-3-methyl-butyramide” is a chiral amide derivative characterized by an (S)-configured amino group, a branched 3-methylbutyramide backbone, and a 3-methoxybenzyl substituent.

The compound’s synthesis likely involves coupling 3-methoxybenzylamine with a suitably protected (S)-2-amino-3-methylbutyric acid derivative, followed by deprotection. Such methods align with reported procedures for analogous amides, where activated carboxylic acids (e.g., acyl chlorides) react with amines under mild conditions . Its stereochemistry and methoxy group may influence binding affinity and metabolic stability, though experimental data on its specific biological activity remain sparse .

Properties

IUPAC Name |

(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-9(2)12(14)13(16)15-8-10-5-4-6-11(7-10)17-3/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLBHJKJNGVJEA-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC(=CC=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC(=CC=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-(3-methoxy-benzyl)-3-methyl-butyramide, identified by its CAS number 1308468-03-2, is a synthetic compound with notable potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₂₀N₂O₂

- Molecular Weight : 236.31 g/mol

- Chirality : The compound features a chiral center, specifically the S-enantiomer, which influences its biological activity.

The structural characteristics of this compound include an amino group, a methoxy-benzyl moiety, and a branched butyramide backbone. These functional groups contribute to its unique chemical properties and potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Fatty Acid Amide Hydrolase (FAAH) Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of FAAH, thereby modulating the endocannabinoid system. This interaction can lead to various biological effects, including analgesic and anti-inflammatory properties.

- Receptor Binding : The compound may interact selectively with certain receptors, potentially including opioid receptors, which are crucial for pain management and neurological disorders.

Analgesic Properties

Research indicates that this compound has potential analgesic effects. Its structural similarities to known analgesics suggest it could provide effective pain relief through receptor-mediated mechanisms. Further studies are needed to explore its efficacy in pain management.

Anticonvulsant Activity

In related compounds, such as N-benzyl 3-methoxypropionamides, anticonvulsant activities have been observed. For example, similar compounds exhibited significant efficacy in seizure models, suggesting that this compound may also possess anticonvulsant properties worth investigating .

Case Studies and Research Findings

Future Directions for Research

While preliminary findings are promising, further research is essential to fully elucidate the biological activities and mechanisms of action of this compound. Key areas for future investigation include:

- In Vivo Studies : Conducting animal model studies to assess analgesic and anticonvulsant efficacy.

- Receptor Binding Assays : Evaluating the compound's affinity for various receptor subtypes to understand its therapeutic potential better.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications in the compound's structure to enhance its biological activity.

Scientific Research Applications

Medicinal Chemistry

Neurokinin-3 Receptor Antagonism

One of the prominent applications of (S)-2-amino-N-(3-methoxy-benzyl)-3-methyl-butyramide is in the development of neurokinin-3 receptor (NK3R) antagonists. NK3R antagonists have been investigated for their potential therapeutic effects in treating reproductive disorders and psychiatric conditions such as schizophrenia. Research indicates that compounds with similar structures exhibit significant binding affinity to NK3R, which is crucial for modulating gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) secretion .

Case Study: Structure-Activity Relationship Studies

A study focused on the structure-activity relationship (SAR) of NK3R antagonists demonstrated that modifications to the benzyl group, such as methoxy substitutions, can enhance receptor binding affinity. For instance, derivatives of compounds like talnetant have shown improved potency when evaluated against NK3R . This suggests that this compound could serve as a scaffold for developing more potent NK3R antagonists.

Neuropharmacological Applications

Anticonvulsant Properties

Research has indicated that amino acid derivatives similar to this compound may possess anticonvulsant properties. For example, Lacosamide, an analog of this compound, has been effective in various rodent seizure models and exhibits antinociceptive potential in chronic pain models . This opens avenues for exploring this compound in developing new anticonvulsant medications.

Organic Synthesis

Synthetic Intermediate

The compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of functionalized amino acids and related derivatives. The ability to modify the amine and carboxylic acid functionalities allows chemists to create a wide range of bioactive molecules . The synthesis pathways often involve chiral chromatography for the resolution of enantiomers, which is essential for achieving desired pharmacological profiles in drug development .

Summary Table of Applications

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares “(S)-2-Amino-N-(3-methoxy-benzyl)-3-methyl-butyramide” with structurally related amides, focusing on substituent variations and molecular properties:

*Calculated based on molecular formulas from cited references.

Key Observations :

- Substituent Effects: Methoxy Group (3-OCH₃): Enhances solubility via polar interactions and may stabilize aromatic π-stacking in enzyme binding pockets . Methylsulfanyl (4-SCH₃): Introduces sulfur-based metabolic pathways, possibly acting as a prodrug or modulating redox activity . Pyridinyl: Facilitates hydrogen bonding and metal coordination, relevant to central nervous system (CNS) drug design .

Preparation Methods

Amide Bond Formation via Coupling Reagents

The core structure of (S)-2-amino-N-(3-methoxy-benzyl)-3-methyl-butyramide hinges on the formation of its amide bond. A widely adopted approach involves coupling (S)-2-amino-3-methylbutyric acid with 3-methoxybenzylamine using carbodiimide-based reagents. For instance, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCH₂Cl₂) facilitate this reaction at room temperature under nitrogen atmosphere . The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, which subsequently reacts with the amine nucleophile.

Key parameters influencing yield and enantiopurity include:

-

Stoichiometry : A 1:1.1 molar ratio of acid to amine ensures minimal residual starting material.

-

Base selection : Diisopropylethylamine (DIEA) neutralizes HCl byproducts, maintaining a pH conducive to amide formation .

-

Solvent choice : Anhydrous CH₂Cl₂ minimizes side reactions such as hydrolysis.

Post-reaction workup typically involves extraction with ethyl acetate, followed by silica gel chromatography to isolate the product. Reported yields for this method range from 65–78%, with enantiomeric excess (ee) >98% confirmed by chiral HPLC .

Mixed Anhydride Method for Scalable Synthesis

An alternative route employs mixed anhydride intermediates to enhance reaction scalability. This method, adapted from patent literature , involves reacting (S)-2-amino-3-methylbutyric acid with ethyl chloroformate in the presence of N-methylmorpholine to generate a reactive anhydride. Subsequent treatment with 3-methoxybenzylamine in tetrahydrofuran (THF) at −20°C affords the target compound.

Advantages of this approach :

-

Suppressed racemization : Low temperatures (−20°C to 0°C) preserve stereochemical integrity.

-

High purity : Crystallization from toluene/ethyl acetate mixtures yields >99% purity by HPLC .

-

Scalability : Batch sizes up to 10 kg have been reported in industrial settings .

Enzymatic Resolution for Enantiomeric Enrichment

For substrates prone to racemization, enzymatic resolution using Candida antarctica lipase B (CAL-B) has been explored. The enzyme selectively hydrolyzes the (R)-enantiomer of a racemic amide precursor, leaving the desired (S)-enantiomer intact. Reaction conditions include:

-

Solvent : Phosphate buffer (pH 7.4) with 20% acetonitrile.

-

Temperature : 37°C.

This method achieves ee values >99.5% but requires additional steps to separate the hydrolyzed byproduct.

Chiral Chromatographic Separation

Final enantiopurification often employs multicolumn countercurrent chromatography (MCC) with polysaccharide-based chiral stationary phases (CSPs). The patent US8946476B2 details the use of cellulose tris(3,5-dimethylphenylcarbamate) CSPs and hexane/isopropanol mobile phases to resolve enantiomers. Key metrics include:

-

Resolution factor (Rs) : ≥1.5.

-

Productivity : 50–100 mg/mL CSP per cycle.

-

Recovery : 85–92% of loaded material.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity (HPLC) | ee (%) | Scalability |

|---|---|---|---|---|

| Carbodiimide coupling | 65–78% | 95–98% | 98–99 | Moderate |

| Mixed anhydride | 80–85% | >99% | >99.5 | High |

| Enzymatic resolution | 40–50% | 97–99% | >99.5 | Low |

Analytical Characterization

Critical quality attributes are verified through:

Q & A

Q. What synthetic methodologies are recommended for preparing (S)-2-Amino-N-(3-methoxy-benzyl)-3-methyl-butyramide?

The synthesis of structurally related amides often involves condensation reactions between amino acids and benzyl derivatives. For example, Schiff base formation via condensation of amines with carbonyl groups (as in ) can be adapted. Key steps include Boc-protection of the amino group to prevent side reactions, followed by deprotection under acidic conditions. Characterization should employ elemental analysis (CHN), IR for amide bond confirmation (~1650 cm⁻¹), and NMR to verify stereochemistry and substitution patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Based on safety data sheets (SDS) for analogous compounds:

- Store in tightly sealed containers in dry, well-ventilated areas to prevent moisture absorption and degradation .

- Use personal protective equipment (PPE), including gloves and lab coats, and ensure fume hoods are operational during handling .

- In case of accidental release, employ dry sand or alcohol-resistant foam for containment, avoiding water due to potential reactivity .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

A multi-technique approach is recommended:

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm) and benzyl proton signals to confirm substitution patterns .

- IR Spectroscopy : Identify amide I (C=O stretch) and N-H bending bands to validate the core structure .

- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF, checking for fragmentation patterns consistent with the proposed structure .

Advanced Research Questions

Q. How can computational models like the Polarizable Continuum Model (PCM) predict solvent effects on this compound’s reactivity?

PCM simulations ( ) enable modeling solvation effects in isotropic (e.g., water) or anisotropic (e.g., liquid crystals) media. Researchers can:

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Discrepancies in bond angles or conformations (e.g., amide planarity) can arise from packing forces or solvent interactions. Single-crystal X-ray diffraction (as in ) provides definitive geometry:

Q. What strategies address enantiomeric purity challenges during synthesis?

The (S)-configuration requires chiral resolution techniques:

- Chiral HPLC : Use columns with cellulose-based stationary phases and hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Compare experimental spectra with reference data to confirm enantiopurity .

Methodological Considerations

Q. How to optimize reaction conditions for high-yield amide bond formation?

- Use coupling agents like HATU or EDCI/HOBt to activate carboxylic acids.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize temperature (0–25°C) to minimize racemization .

Q. What experimental controls are vital for reproducibility in kinetic studies?

- Include internal standards (e.g., deuterated solvents) in NMR kinetics.

- Conduct triplicate trials under inert atmospheres (N₂/Ar) to prevent oxidation .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data across studies?

Variations may arise from polymorphic forms or solvent impurities.

- Perform differential scanning calorimetry (DSC) to identify polymorphs.

- Validate solvent purity via GC-MS before solubility assays .

Q. Why do molar conductivity values vary in electrolyte studies?

Ionic strength and counterion effects (e.g., Cl⁻ vs. PF₆⁻) influence measurements. Standardize conditions using 0.1 M KCl electrolytes and report temperature-controlled (±0.1°C) results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.